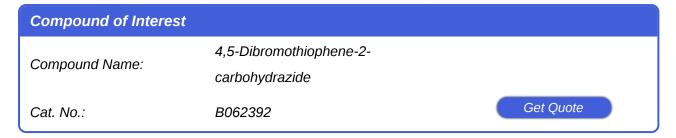


Spectroscopic and Synthetic Profile of 4,5-Dibromothiophene-2-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of **4,5-Dibromothiophene-2-carbohydrazide**. Due to the limited availability of comprehensive, experimentally verified spectroscopic data for this specific compound in published literature, this guide combines available physical data with predicted spectroscopic values based on analogous structures and spectroscopic theory. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a discussion of its potential role in drug discovery and development.

Compound Overview and Physicochemical Properties

4,5-Dibromothiophene-2-carbohydrazide is a halogenated heterocyclic compound that holds potential as a building block in medicinal chemistry. The thiophene nucleus is a well-known pharmacophore present in numerous FDA-approved drugs, valued for its bioisosteric properties and versatile reactivity.[1] The introduction of bromine atoms and a carbohydrazide moiety provides multiple points for further chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules.[2][3]

Table 1: Physicochemical Properties of 4,5-Dibromothiophene-2-carbohydrazide



| Property | Value | Reference |
|-------------------|--------------------------------|-----------|
| Molecular Formula | C5H4Br2N2OS | [4] |
| Molecular Weight | 299.97 g/mol | N/A |
| Melting Point | 201-203 °C | [4] |
| Appearance | Not specified (likely a solid) | N/A |

Spectroscopic Data (Predicted and Analogous)

Comprehensive, experimentally validated spectroscopic data for **4,5-Dibromothiophene-2-carbohydrazide** is not readily available in the public domain. The following tables present predicted values and data from closely related analogs to guide researchers in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data



| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|-------------|--------------------------------------|----------------------|--|
| Thiophene-H | 7.5 - 7.8 | Singlet (s) | The single proton on the thiophene ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be downfield due to the electron-withdrawing effects of the bromine atoms and the carbohydrazide group. [5][6][7] |
| -NH- | 9.0 - 10.0 | Broad Singlet (br s) | The amide proton typically appears as a broad singlet. The exact chemical shift can be concentration and solvent dependent.[5] |
| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | The primary amine protons also present as a broad singlet, with a chemical shift that can vary with solvent and temperature.[5] |

Table 3: Predicted ¹³C NMR Spectroscopic Data



| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|-----------------|--|---|
| C=O | 160 - 165 | The carbonyl carbon of the hydrazide is expected in this region.[8][9][10][11][12] |
| Thiophene C-Br | 110 - 120 | The two carbons bonded to bromine are expected to be in this range.[8][9][10][11][12] |
| Thiophene C-H | 125 - 135 | The carbon atom bonded to the hydrogen is expected in this region.[8][9][10][11][12] |
| Thiophene C-C=O | 135 - 145 | The thiophene carbon attached to the carbohydrazide group.[8][9][10][11][12] |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies



| Functional Group | Predicted Wavenumber (cm ⁻¹) | Intensity | Notes |
|----------------------------|--|---------------|---|
| N-H Stretch (-NH2) | 3400 - 3200 | Medium-Strong | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. [13] |
| N-H Stretch (-NH-) | ~3200 | Medium | Amide N-H stretch. [13] |
| C-H Stretch (Aromatic) | ~3100 | Weak | Thiophene C-H stretch.[14] |
| C=O Stretch (Amide I) | 1680 - 1640 | Strong | Carbonyl stretch of the hydrazide.[13] |
| N-H Bend (Amide II) | 1650 - 1550 | Medium | Bending vibration of the N-H bond in the amide.[13] |
| C=C Stretch (Thiophene) | 1550 - 1400 | Medium-Weak | Stretching vibrations of the thiophene ring. [14] |
| C-Br Stretch | 700 - 500 | Strong | Carbon-bromine stretching vibrations. |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data



| lon | Predicted m/z | Notes |
|-------------------------------------|---------------------|---|
| [M]+ | 297.8, 299.8, 301.8 | The molecular ion peak will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹ Br and ⁸¹ Br). The approximate ratio of the peaks will be 1:2:1. |
| [M-NHNH ₂] ⁺ | 266.8, 268.8, 270.8 | Fragmentation involving the loss of the hydrazinyl group. |
| [M-Br] ⁺ | 218.9, 220.9 | Loss of one bromine atom. |

Experimental Protocols

While a specific protocol for the synthesis of **4,5-Dibromothiophene-2-carbohydrazide** is not explicitly detailed in the searched literature, a general and effective method can be adapted from the synthesis of other thiophenecarbohydrazides.[15][16] The most common approach is the hydrazinolysis of the corresponding methyl or ethyl ester.

Synthesis of 4,5-Dibromothiophene-2-carbohydrazide

This procedure is a generalized protocol and may require optimization.

Materials:

- Methyl 4,5-dibromothiophene-2-carboxylate
- Hydrazine hydrate (80% or higher)
- Methanol or Ethanol
- Ice bath
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and hotplate

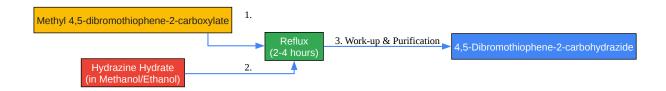


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4,5-dibromothiophene-2-carboxylate (1.0 equivalent) in methanol or ethanol.
- Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents).
- Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and then place
 it in an ice bath to facilitate the precipitation of the product.
- Isolation: Collect the precipitated solid by vacuum filtration.
- Purification: Wash the solid with cold methanol or ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent if necessary.
- Drying: Dry the purified product under vacuum to obtain 4,5-Dibromothiophene-2carbohydrazide.

Visualizations Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of **4,5-Dibromothiophene-2-carbohydrazide**.





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Caption: General synthesis of **4,5-Dibromothiophene-2-carbohydrazide**.

Role in Drug Discovery and Development

Thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][17] The carbohydrazide moiety is also a key structural feature in many pharmacologically active compounds and serves as a versatile intermediate for the synthesis of various heterocyclic systems like oxadiazoles and triazoles.[2]

The title compound, **4,5-Dibromothiophene-2-carbohydrazide**, combines these two important pharmacophores. The presence of two bromine atoms offers sites for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.[18] This makes it a valuable starting material for the discovery of novel therapeutic agents. For instance, derivatives of thiophene-3-carboxamide have been investigated as potential VEGFR-2 inhibitors with anti-angiogenic properties.[17] The structural similarity suggests that derivatives of **4,5-Dibromothiophene-2-carbohydrazide** could be explored for similar or other biological targets.

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Foundational & Exploratory





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